molecular formula C12H15FN2O3S B2724578 N-ethyl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide CAS No. 1448132-00-0

N-ethyl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide

Cat. No.: B2724578
CAS No.: 1448132-00-0
M. Wt: 286.32
InChI Key: FYXGKZVWJYARAX-UHFFFAOYSA-N
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Description

“N-ethyl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide” is a chemical compound that belongs to the class of azetidines . Azetidines are building blocks for polyamines by anionic and cationic ring-opening polymerization . They have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .


Synthesis Analysis

The synthesis of azetidines involves the polymerization of ring-strained nitrogen-containing monomers . The first living OROP of 2-alkyl-N-sulfonyl aziridines was presented by Carlotti, Taton, and coworkers in 2016 . The OROP of N-tosyl-2-substituedaziridines takes place in the presence of 1,3-bis(isopropyl)-4,5(dimethyl)imidazole-2-ylidene, as a sterically hindered organocatalyst, and activated secondary N-tosyl amine as the initiator .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a four-membered azetidine ring with a sulfonyl group attached to a fluorophenyl group . The empirical formula is C9H10FNO2S, and the molecular weight is 215.24 .


Chemical Reactions Analysis

Azetidines are involved in anionic and cationic ring-opening polymerizations . They can be used to produce polyamines with various structures (i.e., branched vs. linear) and degrees of control .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . Its empirical formula is C9H10FNO2S, and it has a molecular weight of 215.24 .

Scientific Research Applications

Biochemical Applications

The metabolism and disposition studies of compounds structurally related to N-ethyl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide, such as γ-Aminobutyric Acid Type A Receptor Partial Agonists, have been thoroughly investigated. These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of novel therapeutic agents, demonstrating the compound's metabolic pathways and excretion methods in humans. The elucidation of such pathways is fundamental for the development of new drugs with improved efficacy and safety profiles (Shaffer et al., 2008).

Pharmacological Applications

Research into azetidine derivatives, such as azetidine 2-carboxylic acid, has revealed their impact on ion uptake and release in plant roots, indicating potential applications in agricultural chemistry and pharmacology to modulate biological systems' ion transport processes (Pitman et al., 1977).

Material Science and Sensor Development

Azetidine derivatives have also been utilized in the development of highly sensitive and selective chemosensors for ions like Cu2+ and H2PO4−. This application is crucial for environmental monitoring, clinical diagnostics, and the chemical industry, showcasing the versatility of azetidine-based compounds in creating novel detection and monitoring tools (Meng et al., 2018).

Antimicrobial and Antitumor Applications

The synthesis and evaluation of azetidine-containing compounds for antimicrobial and antitumor activities illustrate the potential of this compound in contributing to the development of new therapeutic agents. These studies focus on creating compounds with significant biological activities against specific pathogens or cancer cells, providing a pathway for novel drug discovery and development (Syamaiah et al., 2014).

Future Directions

Azetidines, including “N-ethyl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide”, have potential for future research and development due to their unique properties and versatility . They can be used to develop future macromolecular architectures .

Properties

IUPAC Name

N-ethyl-3-(4-fluorophenyl)sulfonylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O3S/c1-2-14-12(16)15-7-11(8-15)19(17,18)10-5-3-9(13)4-6-10/h3-6,11H,2,7-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXGKZVWJYARAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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